molecular formula C24H27N3O8 B11183644 3,4,5-trimethoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-propanoylbenzohydrazide

3,4,5-trimethoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-propanoylbenzohydrazide

Cat. No.: B11183644
M. Wt: 485.5 g/mol
InChI Key: ASGHQKGMWMRSMT-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-propanoylbenzohydrazide is a complex organic compound that features a trimethoxyphenyl group, a methoxyphenyl group, and a dioxopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-propanoylbenzohydrazide typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 1-(3-methoxyphenyl)-2,5-dioxopyrrolidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-propanoylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, particularly involving the methoxy groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-propanoylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action for 3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-propanoylbenzohydrazide involves its interaction with molecular targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions inhibit cellular processes like tubulin polymerization, leading to anti-cancer effects . The compound may also affect other pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4,5-trimethoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-propanoylbenzohydrazide apart is its combination of the trimethoxyphenyl and methoxyphenyl groups, which confer unique biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C24H27N3O8

Molecular Weight

485.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-propanoylbenzohydrazide

InChI

InChI=1S/C24H27N3O8/c1-6-20(28)27(25-23(30)14-10-18(33-3)22(35-5)19(11-14)34-4)17-13-21(29)26(24(17)31)15-8-7-9-16(12-15)32-2/h7-12,17H,6,13H2,1-5H3,(H,25,30)

InChI Key

ASGHQKGMWMRSMT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CC(=O)N(C1=O)C2=CC(=CC=C2)OC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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